4-(Methylsulfonyl)phenol
Overview
Description
4-(Methylsulfonyl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C7H8O3S and its molecular weight is 172.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Sulfonation Processes : Research has explored the sulfonation of phenols and related compounds, including studies on methyl phenyl sulfate and phenyl methanesulfonates, which are closely related to 4-(Methylsulfonyl)phenol (Wit, Woldhuis, & Cerfontain, 2010).
Adsorption Studies : Studies have examined the adsorption of phenols using magnetic polysulfone microcapsules containing tributyl phosphate, suggesting applications in environmental pollution control (Yin et al., 2010).
Antitrypanosomal Agents : Investigations into 2-Aminopyridines as potential antitrypanosomal agents have identified compounds with this compound structures as potent agents, highlighting their potential in treating tropical diseases (Veale et al., 2019).
Bioassay and Crystal Structure Studies : Research on tetrazoles and nitrate compounds featuring 4-(Methylsulfonyl)phenyl groups has provided insights into their crystal structures and bioassay characteristics, with implications for pharmaceutical development (Al-Hourani et al., 2020).
Sulfonamide Synthesis : Recent studies have focused on the efficient synthesis of sulfonamides at room temperature using phenyl benzylsulfonate derivatives, where this compound compounds play a role in the process (van den Boom & Zuilhof, 2023).
Metabolism in Drug Development : The metabolism of selective gelatinase inhibitors like (4‐Phenoxyphenylsulfonyl)methylthiirane, closely related to this compound, has been studied to understand their effectiveness in treating diseases like cancer and stroke (Lee et al., 2007; Celenza et al., 2008).
Polymers and Material Science : Studies have explored the synthesis and properties of new polyphenols and polymers derived from compounds structurally similar to this compound, which could have applications in areas like solar-cell technology (Demir, 2012).
Electrochemical Studies : Research on the electrolysis of dyes has identified sulfonyl aromatic alcohols, such as this compound, as products, highlighting its role in understanding dye degradation processes (Elizalde-González et al., 2012).
Safety and Hazards
4-(Methylsulfonyl)phenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Mechanism of Action
Target of Action
4-(Methylsulfonyl)phenol, also known as 4-Hydroxyphenyl methyl sulfone , is a compound that has been found to have multiple targets. It has been shown to have antimicrobial and anti-inflammatory activities . The primary target of this compound is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its target, COX-2, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thus disrupting this biochemical pathway . The downstream effects include a reduction in inflammation and pain, as prostaglandins are involved in these processes .
Pharmacokinetics
In silico prediction of physicochemical properties, adme, and drug-likeness profiles have been studied . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain, as prostaglandins are key mediators of these processes . Some compounds were found to release moderate amounts of nitric oxide (NO), which may explain that the desired action of NO is mediated systemically in the biological system .
Properties
IUPAC Name |
4-methylsulfonylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECCFSZFXLAGJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163763 | |
Record name | 4-Hydroxyphenyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14763-60-1 | |
Record name | 4-(Methylsulfonyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14763-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyphenyl methyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyphenyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylsulfonyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYPHENYL METHYL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7BIF7ZQJ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 4-(Methylsulfonyl)phenol as a degradation product of pesticides?
A1: The identification of this compound as a degradation product of pesticides like fenamiphos [] and propaphos [] is crucial for understanding the environmental fate and potential impact of these chemicals. This compound's presence can offer insights into:
Q2: How is this compound formed during pesticide degradation?
A2: Research suggests that this compound is formed through a series of oxidative processes. For instance, in the case of propaphos, initial photodegradation can lead to the formation of dipropyl 4-(methylsulfinyl)phenyl phosphate, which can further oxidize to dipropyl 4-(methylsulfonyl)phenyl phosphate []. Subsequent hydrolysis of these intermediates can then yield this compound. Similarly, fenamiphos degradation also involves oxidation steps leading to 3-methyl-4-(methylsulfonyl)phenol [].
Q3: What analytical techniques are used to identify and quantify this compound in environmental samples?
A3: While the provided research papers don't explicitly detail the analytical methods used for this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for identifying and quantifying pesticide residues and their degradation products in various matrices, including soil and water samples []. This technique allows for separation and identification based on retention time and mass fragmentation patterns, providing valuable information about the presence and concentration of this compound.
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